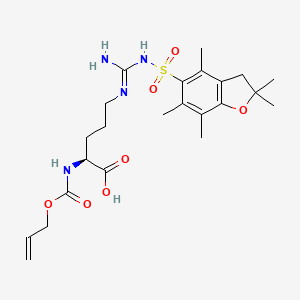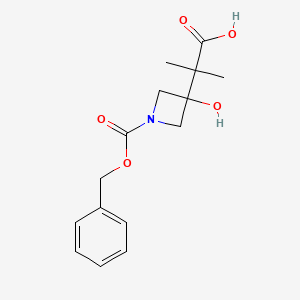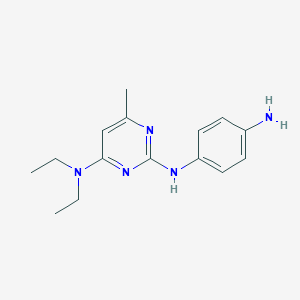![molecular formula C18H17ClFN3O2 B2917692 1-(5-Chloro-2-methylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894032-30-5](/img/structure/B2917692.png)
1-(5-Chloro-2-methylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Chloro-2-methylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea, also known as CEP-26401, is a novel compound that has been synthesized and studied for its potential therapeutic applications.
科学的研究の応用
CNS Activity and Anxiolytic Properties
A study by Rasmussen et al. (1978) revealed that N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas, which are chemically related to the compound , demonstrated anxiolytic activity. This class of compounds, with certain phenyl substitutions, showed potent muscle-relaxant properties, which were centrally mediated. This suggests that compounds structurally similar to 1-(5-Chloro-2-methylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea might be explored for central nervous system applications, particularly for anxiolytic and muscle-relaxant effects (Rasmussen et al., 1978).
Orexin Receptor Mechanisms and Compulsive Behavior
Piccoli et al. (2012) investigated the effects of various urea derivatives on compulsive food consumption and binge eating in rats. They found that specific urea derivatives, such as GSK1059865 and SB-649868, effectively reduced binge eating behaviors without affecting normal food intake. This study indicates the potential of urea derivatives in the treatment of compulsive eating disorders (Piccoli et al., 2012).
Metal Ion-Binding Properties
Knobloch, Linert, and Sigel (2005) explored the metal ion-binding properties of uridine-type ligands, including compounds like 5-fluorouridine. They found that these compounds show interaction with various metal ions, suggesting possible applications in the study of metal ion binding in biological systems (Knobloch, Linert, & Sigel, 2005).
Urea Derivatives and Cell Division Regulation
Ricci and Bertoletti (2009) reviewed the cytokinin-like activity of certain urea derivatives, such as CPPU and TDZ, in in vitro plant morphogenesis studies. These compounds have been found to positively regulate cell division and differentiation, highlighting their potential use in agriculture and plant biology research (Ricci & Bertoletti, 2009).
Interaction with Fluoride Ions
Boiocchi et al. (2004) investigated the interaction of 1,3-bis(4-nitrophenyl)urea with various anions, including fluoride ions. Their study revealed unique interactions leading to hydrogen bonding and proton transfer, which could be significant in understanding the chemical behavior of similar urea derivatives in the presence of fluoride ions (Boiocchi et al., 2004).
特性
IUPAC Name |
1-(5-chloro-2-methylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFN3O2/c1-11-5-6-12(19)7-16(11)22-18(25)21-14-9-17(24)23(10-14)15-4-2-3-13(20)8-15/h2-8,14H,9-10H2,1H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOWQSZLNOQGJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,7-Bis[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]quinoline](/img/structure/B2917614.png)


![ethyl 1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2917620.png)
![9-Chloro-2-(furan-2-yl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2917621.png)


![4-[(Tert-butoxy)carbonyl]-2-[(prop-2-en-1-yloxy)methyl]morpholine-2-carboxylic acid](/img/structure/B2917624.png)
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2917625.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2917630.png)
![2-cyclohexyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2917631.png)
![N-(1,3-benzodioxol-5-yl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2917632.png)